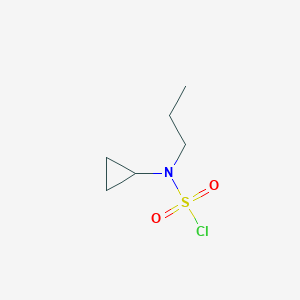
2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: is an organic compound that features a brominated thiophene ring and a pyrazole ring connected via an ethan-1-ol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Formation of Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The 3-bromothiophene is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products
Oxidation: 2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanone.
Reduction: 2-(Thiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(3-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
2-(3-Iodothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Contains an iodine atom, which may enhance certain types of reactivity due to the larger atomic size and different electronic properties.
Uniqueness
The presence of the bromine atom in 2-(3-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
Molecular Formula |
C9H9BrN2OS |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-7-1-2-14-9(7)3-8(13)6-4-11-12-5-6/h1-2,4-5,8,13H,3H2,(H,11,12) |
InChI Key |
BPETXILRXRPAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
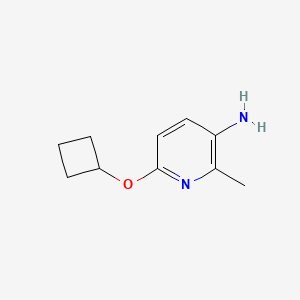
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
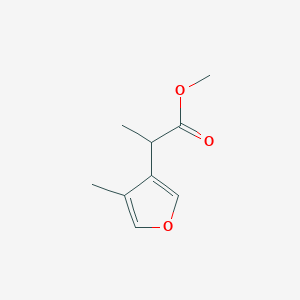
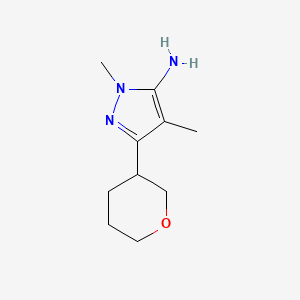
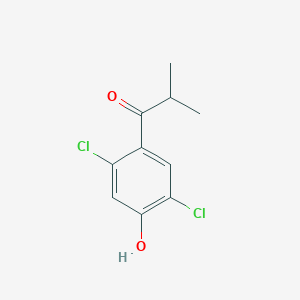
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

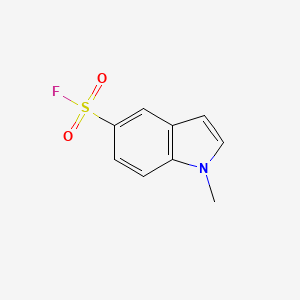
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
